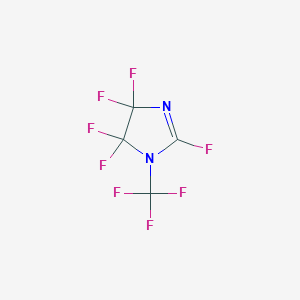
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is a fluorinated heterocyclic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated precursor in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-1H-imidazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrrole
Uniqueness
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is unique due to its specific fluorination pattern and the presence of both imidazole and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
37662-91-2 |
|---|---|
Molekularformel |
C4F8N2 |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
2,4,4,5,5-pentafluoro-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4F8N2/c5-1-13-2(6,7)3(8,9)14(1)4(10,11)12 |
InChI-Schlüssel |
ARHCZRDWRHHYPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(C(N1C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

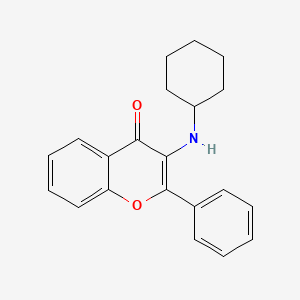


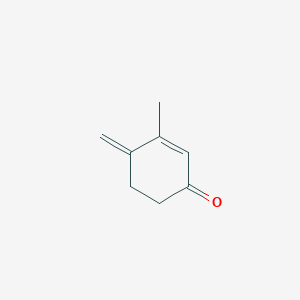
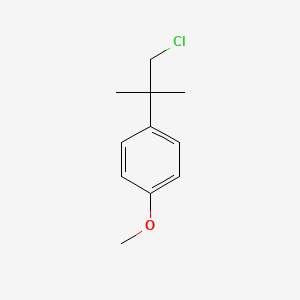
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
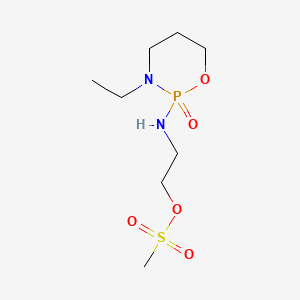
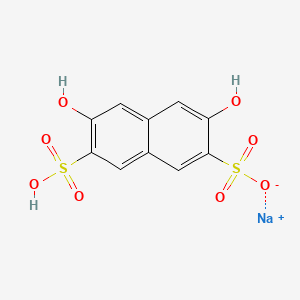
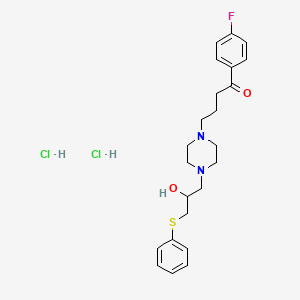
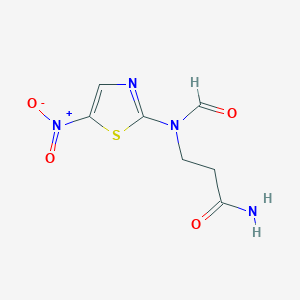
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
